Selenocyanate is a chemical compound characterized by the presence of the selenocyanate functional group, denoted as -SeCN. This group consists of a selenium atom bonded to a carbon atom, which is further connected to a nitrogen atom through a triple bond. Selenocyanates can exist in various forms, including as anions (SeCN) or as part of organic compounds where one or more hydrogen atoms of hydrogen selenocyanide (HSeCN) are replaced by organic groups . The compound has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Selenocyanates exhibit notable biological activities, particularly in the realm of medicinal chemistry. These compounds have been investigated for their potential antioxidant and anticancer properties. Selenium, an essential trace element, when incorporated into organic molecules, can enhance their biological activity:
The exact mechanisms of these biological activities are complex and may involve interactions with cellular redox systems.
Synthesis of selenocyanates can be accomplished through several methods:
Selenocyanates have diverse applications across several fields:
Research on the interactions of selenocyanates focuses on their reactivity and biological implications:
Selenocyanate shares similarities with other compounds containing selenium or cyanide functional groups. Here are some comparable compounds:
Compound | Structure | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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Hydrogen Selenocyanide | HSeCN | Simple precursor to more complex organoselenium compounds | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Potassium Selenocyanate | KSeCN | Inorganic salt used as a source for organic synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Phenylselenocyanate | PhSeCN | Exhibits significant biological activity; used in medicinal chemistry | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Mercuriselenocyanate | Hg(SeCN)₂ | Forms complexes with metals; studied for environmental impact | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Selenium Dioxide | SeO₂ | Oxidative agent; used in various
Electronic Structure and BondingThe electronic structure of selenocyanate reveals a linear molecular geometry with distinctive bonding characteristics that reflect its pseudohalide nature [1]. The selenocyanate anion possesses a formal charge distribution where the selenium atom carries a partial positive charge, while the nitrogen terminus bears the negative charge [7]. This charge distribution results from the electronegativity differences between selenium, carbon, and nitrogen atoms within the molecular framework. The carbon-nitrogen bond exhibits triple bond character, as evidenced by crystallographic studies showing bond lengths of approximately 1.12 angstroms [25]. This triple bond is characterized by one sigma bond and two pi bonds, resulting in a linear geometry around the carbon center [1]. The selenium-carbon bond demonstrates single bond character with measured bond lengths of 1.83 angstroms, consistent with a sigma bonding interaction between selenium and carbon atoms [25]. Density functional theory calculations using range-separated hybrid functionals have provided detailed insights into the molecular orbital structure of selenocyanate species [2]. The highest occupied molecular orbital is primarily localized on the selenium atom, while the lowest unoccupied molecular orbital shows significant contribution from the carbon-nitrogen triple bond region [7]. These calculations predict molecular geometries with selenium-carbon bond lengths of 1.819 angstroms and carbon-nitrogen bond lengths of 1.155 angstroms, showing excellent agreement with experimental crystallographic data [2]. Table 1: Bond Parameters of Selenocyanate Species
The electronic configuration of selenium in selenocyanate compounds follows the pattern consistent with its position in the periodic table [4] [5]. Selenium possesses the electron configuration [Argon] 3d¹⁰ 4s² 4p⁴, with the 4p orbitals participating in bonding interactions with carbon [4]. The orbital exponent for selenium 4s, 4p, and 4d orbitals has been calculated as 1.878 using Slater's rules [40]. Natural bond orbital analysis reveals that the selenium-carbon bond exhibits predominantly single bond character with significant ionic contribution [7]. The carbon-nitrogen bond maintains its triple bond nature through strong orbital overlap between carbon 2p and nitrogen 2p orbitals [7]. Frontier molecular orbital analysis indicates that selenocyanate compounds possess variable highest occupied molecular orbital and lowest unoccupied molecular orbital gaps depending on the specific coordination environment and substituents [31]. Crystallographic PropertiesSelenocyanate compounds exhibit diverse crystallographic behaviors depending on their cationic counterparts and coordination environments [8] [9] [12]. Ammonium selenocyanate crystallizes in the monoclinic crystal system with space group P2₁/c [8]. The unit cell parameters for ammonium selenocyanate are a = 4.3443 angstroms, b = 7.3615 angstroms, c = 12.9858 angstroms, with β = 99.152 degrees and Z = 4 [8]. Single-crystal X-ray diffraction studies of various selenocyanate complexes have revealed consistent structural motifs [9] [12] [13]. The selenocyanate anion maintains its linear geometry across different crystal environments, with minimal distortion from ideal linearity [9]. In coordination compounds, selenocyanate can bind through either the selenium or nitrogen terminus, depending on the hard-soft acid-base characteristics of the metal center [8]. Table 2: Selected Crystallographic Data for Selenocyanate Compounds
Chalcogen bonding interactions play a crucial role in the crystal packing of organic selenocyanates [3] [11] [33]. These interactions manifest as linear selenium-nitrogen contacts that lead to the formation of chain-like motifs stabilized by cooperativity effects [3]. The selenium atoms consistently interact with acceptor molecules through strong and directional selenium-halogen chalcogen bonds, with normalized contact parameters ranging from 0.85 to 0.95 [33]. The crystallographic analysis of selenocyanate dimer species reveals selenium-selenium bond lengths of 2.917 angstroms [2] [6]. These dimeric structures form through radical coupling mechanisms and exhibit distinct vibrational characteristics compared to monomeric selenocyanate units [2]. The crystal structures demonstrate that selenocyanate compounds can accommodate various coordination geometries while maintaining their fundamental linear molecular structure [9] [13]. Powder X-ray diffraction measurements confirm the phase purity of synthesized selenocyanate compounds [9] [13] [39]. High-temperature powder X-ray diffraction studies reveal thermal stability patterns and phase transition behaviors [39]. The crystalline phases of selenocyanate compounds generally exhibit good thermal stability up to moderate temperatures before decomposition occurs [38] [39]. Stereochemical ConsiderationsThe stereochemical properties of selenocyanate compounds are primarily governed by the linear geometry of the selenocyanate unit and its coordination behavior with metal centers [9] [13] [16]. The selenocyanate anion exhibits minimal stereochemical complexity as an isolated species due to its linear structure, but stereochemical considerations become important in coordination compounds and organic derivatives [13] [16]. In coordination complexes, selenocyanate can adopt different binding modes that influence the overall stereochemistry [9] [13]. Terminal coordination through nitrogen results in octahedral geometries around metal centers, as observed in cobalt and nickel selenocyanate complexes with pyridine coligands [9] [13]. The metal-nitrogen-carbon bond angles typically approach 180 degrees, consistent with the linear nature of the selenocyanate ligand [9] [13]. Bridging coordination modes of selenocyanate introduce additional stereochemical complexity [9]. The ability of selenocyanate to act as a bridging ligand through simultaneous coordination of selenium and nitrogen to different metal centers creates polymeric structures with defined stereochemical arrangements [9]. These bridging interactions result in bond angles that deviate from linearity, introducing geometric constraints that influence the overall crystal structure [9]. Table 3: Stereochemical Parameters in Selenocyanate Coordination Compounds
The conformational flexibility of organic selenocyanate derivatives depends on the nature of the organic substituent and the rotational barriers around the carbon-selenium bond [23]. Microwave spectroscopic studies of organic selenocyanates reveal specific conformational preferences with defined dihedral angles [23]. For propargyl selenocyanate, the global minimum conformation is characterized by a carbon-carbon-selenium-carbon dihedral angle of 129 degrees from synperiplanar [23]. Stereochemical effects in selenocyanate chemistry extend to the formation of dimeric radical species [2] [6]. The selenocyanate dimer radical anion exhibits a specific stereochemical arrangement that optimizes selenium-selenium bonding interactions [2]. The molecular geometry of these dimeric species reflects the balance between electronic stabilization and steric constraints [2] [6]. Chalcogen bonding interactions contribute significantly to the stereochemical preferences observed in selenocyanate crystal structures [3] [11] [33]. These non-covalent interactions direct the orientation of selenocyanate units relative to electron donor species, creating predictable stereochemical motifs [3] [33]. The linearity of chalcogen bonds, with carbon-selenium-acceptor angles approaching 180 degrees, demonstrates the directional nature of these stereochemical influences [33]. Theoretical Models for Selenocyanate StructureQuantum chemical calculations have provided comprehensive theoretical models for understanding selenocyanate structure and bonding [2] [7] [19] [42]. Density functional theory calculations using the B3LYP functional with extended basis sets have successfully reproduced experimental bond lengths and vibrational frequencies [7] [39]. Range-separated hybrid density functionals, including ωB97x and LC-ωPBE, have proven particularly effective for modeling selenocyanate systems [2] [6]. Table 4: Theoretical Methods and Results for Selenocyanate Modeling
Complete neglect of differential overlap calculations have been applied to study the electronic states of selenium-containing ring systems [40]. These calculations reveal that selenium orbitals contribute significantly to the virtual molecular orbitals, with substantial d orbital character in the lowest unoccupied molecular orbitals [40]. The orbital exponents calculated using Slater's rules provide a value of 1.878 for selenium 4s, 4p, and 4d orbitals [40]. Molecular orbital theory has been extensively applied to understand the bonding in selenocyanate species [7] [31] [42]. Natural bond orbital analysis demonstrates that the selenium-carbon bond exhibits single bond character with ionic contributions, while the carbon-nitrogen bond maintains triple bond character [7]. The frontier molecular orbital energies provide insights into the reactivity and stability of selenocyanate compounds [31]. Quantum mechanical calculations have enabled detailed assignment and interpretation of vibrational spectra [39]. The calculated vibrational frequencies show excellent agreement with experimental Raman and infrared spectroscopic data [22] [27] [39]. The carbon-nitrogen stretching vibrations are consistently predicted in the range of 2095 to 2160 cm⁻¹, while selenium-carbon stretching modes appear between 520 and 550 cm⁻¹ [22] [27] [39]. Thermochemical calculations provide quantitative predictions of bond dissociation energies and reaction enthalpies [2] [6]. The dissociation energy of the selenium-selenium bond in selenocyanate dimer radical species has been calculated as 1.32 eV in the gas phase [2]. Solvent effects significantly influence these thermochemical parameters, with aqueous solution calculations predicting reduced dissociation energies due to stabilization of the dissociated fragments [2] [6]. Related CAS
3425-46-5 (potassium-salt)
GHS Hazard Statements
Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral]; H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]; H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsAcute Toxic;Health Hazard;Environmental Hazard Other CAS
3425-46-5
Dates
Last modified: 02-18-2024
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